Cas no 2418662-39-0 (3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol)

3-(アジドメチル)-5-(ピペラジン-1-イル)ベンゼン-1-チオールは、有機合成や医薬品開発において有用な中間体です。アジド基(-N3)とチオール基(-SH)を有するため、クリックケミストリーやチオール-エン反応など、多様な官能基変換が可能です。特に、ピペラジン環の存在により、分子の水溶性や生体適合性が向上し、医薬品候補化合物の修飾に適しています。また、アジド基の反応性を活かしたバイオコンジュゲーションにも応用可能で、プローブ分子や標的薬剤の開発において重要な役割を果たします。高い反応選択性と安定性を兼ね備えた化合物です。

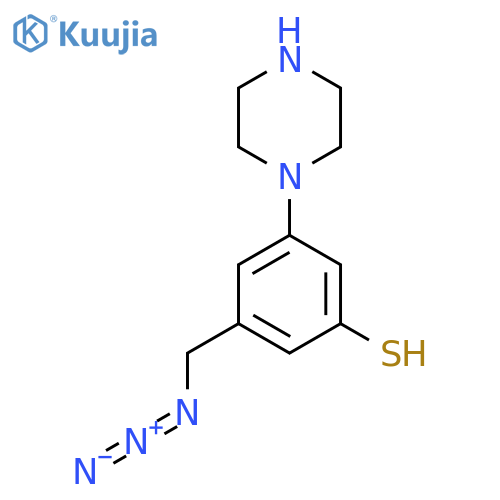

2418662-39-0 structure

商品名:3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol

3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol 化学的及び物理的性質

名前と識別子

-

- EN300-26625993

- 2418662-39-0

- 3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol

- 3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol

-

- インチ: 1S/C11H15N5S/c12-15-14-8-9-5-10(7-11(17)6-9)16-3-1-13-2-4-16/h5-7,13,17H,1-4,8H2

- InChIKey: RZXXFDUDTUZCRV-UHFFFAOYSA-N

- ほほえんだ: SC1C=C(CN=[N+]=[N-])C=C(C=1)N1CCNCC1

計算された属性

- せいみつぶんしりょう: 249.10481667g/mol

- どういたいしつりょう: 249.10481667g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 286

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 30.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.4

3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26625993-5g |

3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |

2418662-39-0 | 5g |

$6650.0 | 2023-09-12 | ||

| Enamine | EN300-26625993-0.5g |

3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |

2418662-39-0 | 95.0% | 0.5g |

$2202.0 | 2025-03-20 | |

| Enamine | EN300-26625993-1.0g |

3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |

2418662-39-0 | 95.0% | 1.0g |

$2294.0 | 2025-03-20 | |

| Enamine | EN300-26625993-0.25g |

3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |

2418662-39-0 | 95.0% | 0.25g |

$2110.0 | 2025-03-20 | |

| Enamine | EN300-26625993-0.05g |

3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |

2418662-39-0 | 95.0% | 0.05g |

$1927.0 | 2025-03-20 | |

| Enamine | EN300-26625993-10.0g |

3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |

2418662-39-0 | 95.0% | 10.0g |

$9859.0 | 2025-03-20 | |

| Enamine | EN300-26625993-5.0g |

3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |

2418662-39-0 | 95.0% | 5.0g |

$6650.0 | 2025-03-20 | |

| Enamine | EN300-26625993-1g |

3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |

2418662-39-0 | 1g |

$2294.0 | 2023-09-12 | ||

| Enamine | EN300-26625993-0.1g |

3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |

2418662-39-0 | 95.0% | 0.1g |

$2019.0 | 2025-03-20 | |

| Enamine | EN300-26625993-2.5g |

3-(azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol |

2418662-39-0 | 95.0% | 2.5g |

$4495.0 | 2025-03-20 |

3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol 関連文献

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

2418662-39-0 (3-(Azidomethyl)-5-(piperazin-1-yl)benzene-1-thiol) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量